4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
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Overview
Description
4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a complex organic compound that features both chlorophenyl and trifluoromethylphenyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the chlorophenyl and trifluoromethylphenyl groups. Common synthetic routes include:
Nucleophilic Substitution: The piperazine ring can be synthesized through nucleophilic substitution reactions involving appropriate amines and halides.
Electrophilic Aromatic Substitution: The chlorophenyl and trifluoromethylphenyl groups are introduced via electrophilic aromatic substitution reactions, using reagents such as chlorobenzene and trifluoromethylbenzene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(3-chlorophenyl)piperazine: Similar structure but lacks the trifluoromethyl group.
N-(3-trifluoromethylphenyl)piperazine: Similar structure but lacks the chlorophenyl group.
Uniqueness
4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3S/c19-14-4-2-6-16(12-14)24-7-9-25(10-8-24)17(26)23-15-5-1-3-13(11-15)18(20,21)22/h1-6,11-12H,7-10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGMEOMARWGMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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